4-Bromopyrazolo[1,5-a]pyridine-7-carbonitrile
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Overview
Description
4-Bromopyrazolo[1,5-a]pyridine-7-carbonitrile is a heterocyclic compound with the molecular formula C8H4BrN3. This compound is part of the pyrazolo[1,5-a]pyridine family, which is known for its significant impact in medicinal chemistry and material science due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromopyrazolo[1,5-a]pyridine-7-carbonitrile typically involves the reaction of pyrazolo[1,5-a]pyridine with bromine and a cyanide source under controlled conditions. One common method includes the use of bromine in an organic solvent, followed by the addition of a cyanide source such as sodium cyanide or potassium cyanide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process generally includes steps such as bromination, cyanation, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromopyrazolo[1,5-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
4-Bromopyrazolo[1,5-a]pyridine-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties and as a scaffold for drug design.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 4-Bromopyrazolo[1,5-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can trigger downstream signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Known for its anticancer potential and enzymatic inhibitory activity.
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: Another brominated derivative with similar structural properties.
Uniqueness
4-Bromopyrazolo[1,5-a]pyridine-7-carbonitrile stands out due to its specific bromine and cyano functional groups, which confer unique reactivity and potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C8H4BrN3 |
---|---|
Molecular Weight |
222.04 g/mol |
IUPAC Name |
4-bromopyrazolo[1,5-a]pyridine-7-carbonitrile |
InChI |
InChI=1S/C8H4BrN3/c9-7-2-1-6(5-10)12-8(7)3-4-11-12/h1-4H |
InChI Key |
XGQUFQPZFCJMII-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=CC=N2)C(=C1)Br)C#N |
Origin of Product |
United States |
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